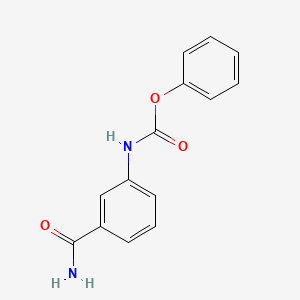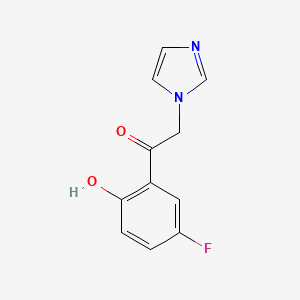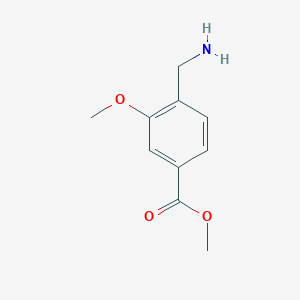
Methyl 4-(aminomethyl)-3-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 4-(aminomethyl)-3-methoxybenzoate is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(aminomethyl)-3-methoxybenzoate can be achieved through several methods. One common approach involves the esterification of 4-Aminomethyl-3-methoxy-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Another method involves the use of diazomethane for the methylation of 4-Aminomethyl-3-methoxy-benzoic acid. Diazomethane is a highly reactive methylating agent that can convert carboxylic acids to their corresponding methyl esters under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial processes to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
Methyl 4-(aminomethyl)-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-(aminomethyl)-3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Methyl 4-(aminomethyl)-3-methoxybenzoate depends on its specific application. In biochemical assays, the compound may act as a substrate for enzymes, where it undergoes enzymatic transformations. The amino and methoxy groups on the aromatic ring can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
4-Aminobenzoic acid methyl ester: Similar structure but lacks the methoxy group.
3-Methoxy-4-methylbenzoic acid: Similar structure but lacks the amino group.
4-Aminomethylbenzoic acid: Similar structure but lacks the methoxy group and is not esterified.
Uniqueness
Methyl 4-(aminomethyl)-3-methoxybenzoate is unique due to the presence of both amino and methoxy groups on the aromatic ring, as well as the esterified carboxyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
methyl 4-(aminomethyl)-3-methoxybenzoate |
InChI |
InChI=1S/C10H13NO3/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-5H,6,11H2,1-2H3 |
InChIキー |
NNOBUPILNNMONK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(=O)OC)CN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
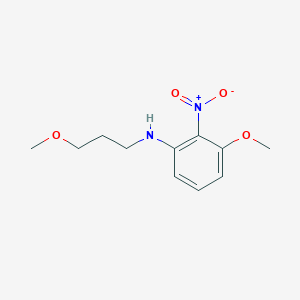
![7-Amino-6-nitrothieno[3,2-b]pyridine](/img/structure/B8519074.png)
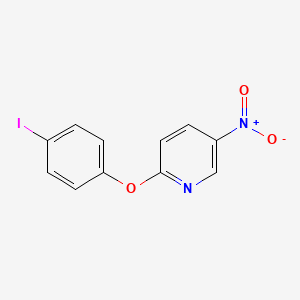
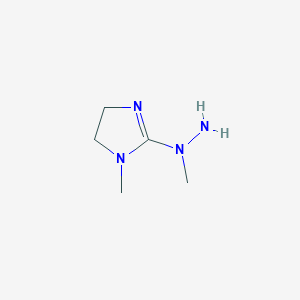
![1-(3,4-Dichlorophenyl)-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8519101.png)
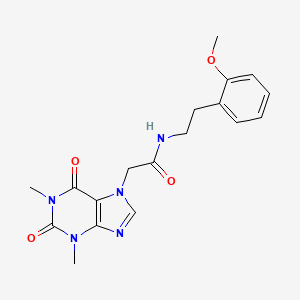
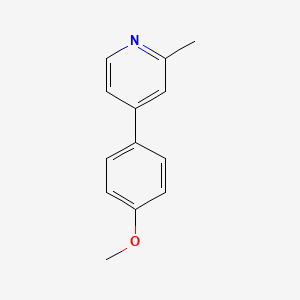
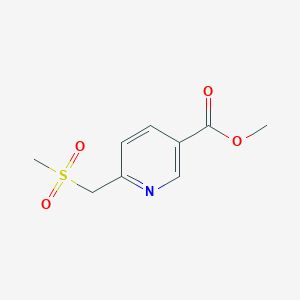
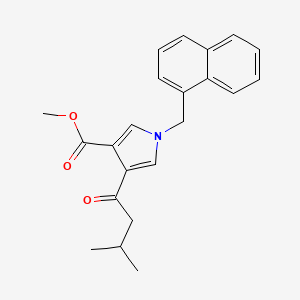
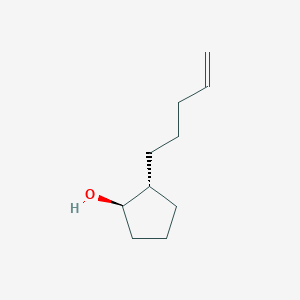
![4-(8-Azabicyclo[3.2.1]oct-8-yl)naphthalene-1-carbonitrile](/img/structure/B8519138.png)
